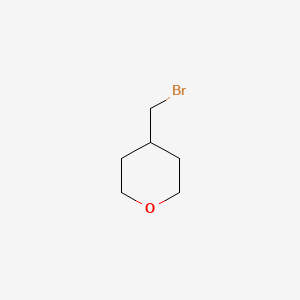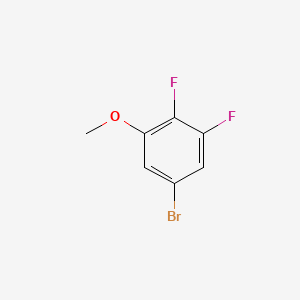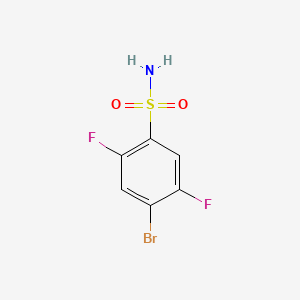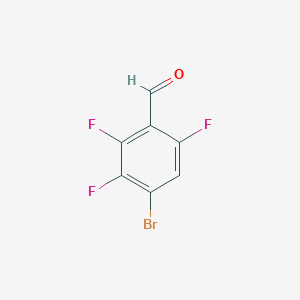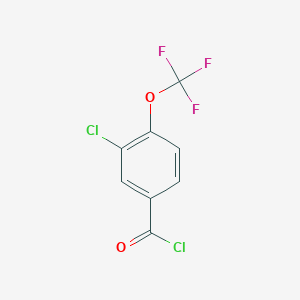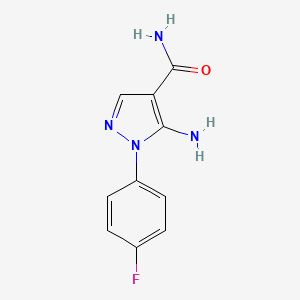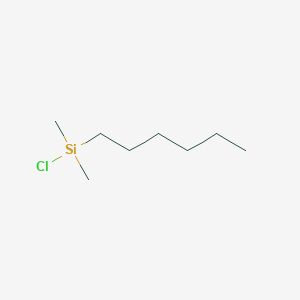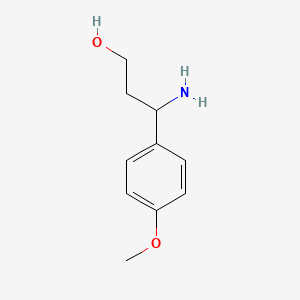
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
Vue d'ensemble
Description
The compound "1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole" is a pyrrole derivative characterized by the presence of a bromine atom on the phenyl ring and two methyl groups on the pyrrole ring. Pyrrole derivatives are of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another example is the synthesis of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, which was achieved by a reaction involving 1-(4-Bromo-phenyl)-2,2-dihydroxy-ethanone under microwave radiation . These methods highlight the versatility of synthetic approaches for creating substituted pyrroles.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, showed that the pyrrole and phenyl rings are mainly planar, which is typical for aromatic compounds . The molecular structure can also be studied using computational methods such as density functional theory (DFT), which provides insights into the spectral and geometrical data of the compounds .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the lithiation of pyrrole derivatives can lead to the formation of substituted pyrrole-2-carboxaldehydes, which are valuable intermediates . The reactivity of these compounds can be further analyzed using natural bond orbital (NBO) analysis to investigate the stabilization energy of various intra- and intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, can be influenced by their molecular structure. The solubility of a related compound, 1-(2-bromo-phenyl)-pyrrole-2,5-dione, was studied in various solvents, and it was found that solubility increases with temperature and varies significantly across different solvents . Additionally, the corrosion inhibition properties of pyrrole derivatives on steel surfaces have been investigated, indicating their potential application in protective coatings .
Applications De Recherche Scientifique
1. Antimicrobial and Antiproliferative Agents
- Summary of Application: The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally related to “1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole”, has been synthesized and studied for its antimicrobial and anticancer activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Electrochemical Properties
- Summary of Application: A chalcone derivative of “1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole” with a ferrocenyl group has been synthesized and its electrochemical properties have been studied .
- Methods of Application: The compounds were characterized using spectroscopic techniques including the (1H-NMR and 13C-NMR), UV-Visible and infrared (FT-IR) studies to confirm the structures and investigate the electronic properties. The three-dimensional structures and any relevant interactions among the molecules in their unit cells were confirmed using single crystal X-ray diffraction analysis .
- Results: The redox properties of the chalcone derivative were accessed by cyclic voltammetry experiments. It was observed that the chalcone derivative has larger oxidation potential than the pyrazoline derivative .
3. Neurotoxic Potentials
- Summary of Application: The neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which is structurally related to “1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole”, have been investigated .
- Methods of Application: The study investigated the effects of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results: The results of this study are not provided in the source .
4. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Summary of Application: These derivatives have been synthesized and studied for their antimicrobial and anticancer activities. They were designed to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
4. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Summary of Application: These derivatives have been synthesized and studied for their antimicrobial and anticancer activities. They were designed to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential health effects, and the precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes, new applications, or new reactions.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURHFEVMTCZQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372323 | |
| Record name | 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |
CAS RN |
5044-24-6 | |
| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

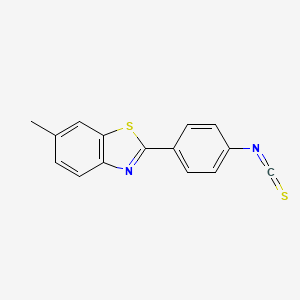

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)
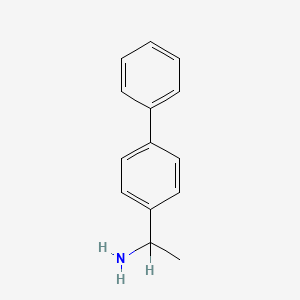
![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)
